molecular formula C25H24N2O4 B11992686 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-75-5

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11992686
CAS No.: 303060-75-5
M. Wt: 416.5 g/mol
InChI Key: WXDUNGYJXQGYNK-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused heterocyclic system, and is substituted with methoxyphenyl groups at specific positions.

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoxazine ring: This can be achieved through a cyclization reaction involving o-aminophenol derivatives and suitable aldehydes or ketones.

    Introduction of the pyrazole ring: This step often involves the reaction of the benzoxazine intermediate with hydrazine derivatives under controlled conditions.

    Substitution with methoxyphenyl groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens, alkylating agents, or nucleophiles.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazine derivatives, such as:

The uniqueness of 5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern and the resulting electronic and steric effects, which influence its reactivity and interactions with biological targets.

Properties

CAS No.

303060-75-5

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)20-15-21-19-6-4-5-7-22(19)31-25(27(21)26-20)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3

InChI Key

WXDUNGYJXQGYNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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